Cas no 37895-45-7 (1,2,5-Oxadiazole-3-carboxamide,4-methyl-, 2-oxide)

1,2,5-Oxadiazole-3-carboxamide,4-methyl-, 2-oxide structure
37895-45-7 structure
Nome del prodotto:1,2,5-Oxadiazole-3-carboxamide,4-methyl-, 2-oxide
Numero CAS:37895-45-7
MF:C4H5N3O3
MW:143.100800275803
CID:307295
PubChem ID:37854

1,2,5-Oxadiazole-3-carboxamide,4-methyl-, 2-oxide Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2,5-Oxadiazole-3-carboxamide,4-methyl-, 2-oxide
    • 4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide
    • 3-FURAZANCARBOXAMIDE, 4-METHYL-, 2-OXIDE
    • 3-Methyl-4-furoxancarboxamide
    • 3-Methylfuroxan-4-carboxamide
    • 4-methyl-1,2,5-oxadiazole-2-oxide-3-carboxylic acid amide
    • 4-methyl-2-oxy-furazan-3-carboxylic acid amide
    • 4-Methyl-3-furazancarboxamide 2-oxide
    • 4-Methyl-3-furoxancarbonsaeureamid
    • 4-Methyl-3-furoxancarboxamid
    • 4-Methyl-3-furoxancarboxamide
    • Amide dell' acido 4-metil-3-furossancarbossilico [Italian]
    • BRN 0514089
    • NSC234495
    • SCHEMBL8259009
    • 37895-45-7
    • DTXSID20191323
    • Amide dell' acido 4-metil-3-furossancarbossilico
    • Furazancarboxamide, 4-methyl-, 2-oxide
    • NSC 234495
    • 1,2,5-Oxadiazole-3-carboxamide, 4-methyl-, 2-oxide
    • NSC-234495
    • 3-CARBAMOYL-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE
    • C79-1014
    • GB5S462B2D
    • Inchi: InChI=1S/C4H5N3O3/c1-2-3(4(5)8)7(9)10-6-2/h1H3,(H2,5,8)
    • Chiave InChI: YCIQUDDZPRNRMY-UHFFFAOYSA-N
    • Sorrisi: NC(C1C(C)=NO[N+]=1[O-])=O

Proprietà calcolate

  • Massa esatta: 143.03315
  • Massa monoisotopica: 143.033
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 151
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 94.6Ų
  • XLogP3: 0

Proprietà sperimentali

  • Densità: 1.77
  • Punto di ebollizione: 336.3°Cat760mmHg
  • Punto di infiammabilità: 157.2°C
  • Indice di rifrazione: 1.672
  • PSA: 96.06

1,2,5-Oxadiazole-3-carboxamide,4-methyl-, 2-oxide Letteratura correlata

Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD